molecular formula C14H21O5P B13849555 (Z)-4-Benzyloxy-3-methylbut-2-en-1-ol 1-Phosphate Dimethyl Diester

(Z)-4-Benzyloxy-3-methylbut-2-en-1-ol 1-Phosphate Dimethyl Diester

Cat. No.: B13849555
M. Wt: 300.29 g/mol
InChI Key: LATUYHVLPBDHLV-LCYFTJDESA-N
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Description

(Z)-4-Benzyloxy-3-methylbut-2-en-1-ol 1-Phosphate Dimethyl Diester is a highly purified biochemical derivative used as a reactant in synthesizing Methyl-D-erythritol Phosphate (MEP), a critical substrate in the terpenoid biosynthesis pathway . Its structure features a benzyloxy group at the C4 position, a methyl group at C3, and a conjugated (Z)-configured double bond between C2 and C2. The dimethyl phosphate ester at the C1 position enhances its stability and solubility, making it suitable for enzymatic studies and synthetic applications. Alternative names include (2Z)-3-Methyl-4-(benzyloxy)-2-buten-1-ol phosphate dimethyl diester, and it is classified under biochemical reagents for terpenoid research .

Properties

Molecular Formula

C14H21O5P

Molecular Weight

300.29 g/mol

IUPAC Name

dimethyl [(Z)-3-methyl-4-phenylmethoxybut-2-enyl] phosphate

InChI

InChI=1S/C14H21O5P/c1-13(9-10-19-20(15,16-2)17-3)11-18-12-14-7-5-4-6-8-14/h4-9H,10-12H2,1-3H3/b13-9-

InChI Key

LATUYHVLPBDHLV-LCYFTJDESA-N

Isomeric SMILES

C/C(=C/COP(=O)(OC)OC)/COCC1=CC=CC=C1

Canonical SMILES

CC(=CCOP(=O)(OC)OC)COCC1=CC=CC=C1

Origin of Product

United States

Preparation Methods

Synthesis of 4-(Benzyloxy)-3-(3-methylbut-2-en-1-yl)benzaldehyde Intermediate

The initial key intermediate, 4-(benzyloxy)-3-(3-methylbut-2-en-1-yl)benzaldehyde, is synthesized via Friedel–Crafts alkylation and benzyl protection steps:

  • Friedel–Crafts alkylation: 4-Hydroxybenzaldehyde is reacted with chloroisoprene in the presence of potassium hydroxide (KOH) to form 4-(3-methylbut-2-en-1-yl)phenol derivative.
  • Benzyl protection: The phenolic hydroxyl group is protected by benzyl bromide under basic conditions (potassium carbonate in acetonitrile), yielding the benzyloxy derivative with high yield (~91.2%).

The reaction conditions and yields are summarized below:

Step Reagents & Conditions Yield (%) Notes
Friedel–Crafts alkylation 4-Hydroxybenzaldehyde, KOH, chloroisoprene, water, RT 17.3 Formation of intermediate 1b
Benzyl protection K2CO3, benzyl bromide, acetonitrile, reflux 2 h 91.2 Formation of intermediate 1e

Protection of Hydroxyl Groups

To prevent unwanted side reactions during phosphorylation, hydroxyl groups are often protected. For example, tetrahydropyranyl (THP) protection can be used:

  • The intermediate 1b is reacted with 3,4-dihydro-2H-pyran in the presence of pyridinium p-toluenesulfonate (PPTS) under reflux to yield the tetrahydropyranyl ether intermediate (1d) with an 86.3% yield.

Phosphorylation to Form the Dimethyl Phosphate Diester

The final step involves phosphorylation of the allylic alcohol to introduce the phosphate diester group:

  • The allylic alcohol (Z)-4-benzyloxy-3-methylbut-2-en-1-ol is treated with appropriate phosphorylating agents such as phosphorus oxychloride or dimethyl chlorophosphate under controlled conditions to yield the dimethyl phosphate diester.
  • This step requires careful control of moisture and temperature to avoid hydrolysis and decomposition.
  • The product is typically purified by column chromatography and characterized by NMR and mass spectrometry.

Representative Synthetic Scheme

Step Reaction Type Starting Material Product Key Reagents/Conditions Yield (%)
1 Friedel–Crafts alkylation 4-Hydroxybenzaldehyde + chloroisoprene 4-(3-Methylbut-2-en-1-yl)phenol (1b) KOH, water, RT 17.3
2 Benzyl protection 1b + benzyl bromide 4-(Benzyloxy)-3-(3-methylbut-2-en-1-yl)benzaldehyde (1e) K2CO3, acetonitrile, reflux 2 h 91.2
3 Phosphorylation Allylic alcohol (Z)-4-benzyloxy-3-methylbut-2-en-1-ol This compound Phosphorylating agent, dry conditions Not specified

Analytical and Research Data

  • The synthesized compound is characterized by NMR, IR, and mass spectrometry to confirm the structure and purity.
  • The stereochemistry at the double bond is maintained as (Z) configuration throughout the synthesis.
  • Molecular docking and biological evaluation studies have been conducted on related analogues, indicating the importance of stereochemistry and functional groups in biological activity, although specific biological data for this exact compound are limited.

Chemical Reactions Analysis

Types of Reactions

(Z)-4-Benzyloxy-3-methylbut-2-en-1-ol 1-Phosphate Dimethyl Diester can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: Reduction reactions can convert the compound into its corresponding alcohols or alkanes.

    Substitution: The benzyloxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide, reducing agents such as lithium aluminum hydride or sodium borohydride, and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, inert atmospheres, and specific solvents to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield benzyloxy carboxylic acids, while reduction can produce benzyloxy alcohols.

Scientific Research Applications

Terpenoid Biosynthesis

(Z)-4-Benzyloxy-3-methylbut-2-en-1-ol 1-phosphate dimethyl diester is primarily utilized as a reactant in the preparation of Methyl-D-erythritol Phosphate, which is an essential substrate in the biosynthesis of terpenoids. Terpenoids are a large class of organic chemicals derived from five-carbon isoprene units and play vital roles in various biological functions, including:

  • Plant Defense Mechanisms : Many terpenoids serve as natural pesticides or deterrents against herbivores.
  • Aroma and Flavor Compounds : Terpenoids contribute to the scent and flavor of many plants, making them valuable in the fragrance and food industries.

Synthetic Organic Chemistry

The compound is also employed in synthetic organic chemistry as a building block for the synthesis of more complex molecules. Its ability to undergo various chemical transformations makes it a versatile reagent for researchers aiming to develop new compounds with potential therapeutic applications.

Case Study 1: Terpenoid Synthesis

In a study conducted by Koppisch and Poulter (2002), this compound was used to synthesize Methyl-D-erythritol Phosphate. This compound was further utilized to explore the biosynthetic pathways leading to the production of terpenoids in microbial systems, demonstrating its effectiveness as a precursor in metabolic engineering efforts.

Case Study 2: Drug Development

Research has indicated that derivatives of (Z)-4-Benzyloxy-3-methylbut-2-en-1-ol may have potential applications in drug development, particularly for compounds targeting specific biological pathways involved in disease mechanisms. The compound's reactivity allows for modifications that can enhance biological activity or selectivity.

Summary Table of Applications

Application AreaDescription
Terpenoid BiosynthesisReactant for Methyl-D-erythritol Phosphate synthesis
Synthetic Organic ChemistryBuilding block for complex organic molecules
Drug DevelopmentPotential precursor for therapeutic agents

Mechanism of Action

The mechanism of action of (Z)-4-Benzyloxy-3-methylbut-2-en-1-ol 1-Phosphate Dimethyl Diester involves its interaction with specific molecular targets, such as enzymes or receptors. The phosphate ester moiety can mimic natural phosphate groups, allowing the compound to bind to active sites and modulate biological activity. This interaction can affect various signaling pathways and biochemical processes, leading to its observed effects.

Comparison with Similar Compounds

Comparison with Structurally and Functionally Similar Compounds

Structural Analogues: Phosphate Diesters and Phosphonates

(a) Phospholipids and Lipoteichoic Acids

Phosphate diesters such as phospholipids (e.g., phosphatidylcholine) and lipoteichoic acids share the diester functional group but differ in backbone complexity. For example:

  • Backbone: Phospholipids have glycerol backbones, while the target compound features a linear butenol chain with a benzyloxy substituent.
  • Function : Phospholipids are structural components of cell membranes, whereas the target compound acts as a biosynthetic precursor .
(b) Cyclic Phosphonate Diesters

Compounds like Pentaerythritol spirobis(methylphosphonate) (CAS 3,9-Dimethyl-2,4,8,10-tetraoxa-3,9-diphosphaspiro[5.5]undecane 3,9-dioxide) are cyclic phosphonates with spirocyclic frameworks. Key differences include:

  • Bond Type : Phosphonates (P–C bonds) vs. phosphates (P–O bonds), leading to greater hydrolytic stability in phosphonates.
  • Applications : Phosphonates are used as flame retardants or metal chelators, contrasting with the target compound’s role in biosynthesis .

Functional Analogues: Substrates in Metabolic Pathways

(a) UDP-Glucose and UDP-Glucuronic Acid

Uridine diphosphate (UDP) derivatives, such as UDP-glucose, are nucleotide-sugar conjugates involved in carbohydrate metabolism. Comparisons include:

  • Reactivity: UDP derivatives participate in glycosylation reactions, while the target compound donates phosphate groups for terpenoid assembly.
  • Solubility : The benzyloxy group in the target compound reduces polarity compared to UDP derivatives, affecting membrane permeability .
(b) Methyl-D-erythritol Phosphate (MEP)

As the direct product of the target compound’s synthetic application, MEP is structurally simpler (lacking the benzyloxy and methyl groups) and functions as a universal precursor in isoprenoid biosynthesis .

Environmental and Stability Comparisons

Studies on soil phosphorus speciation reveal that diesters like phospholipids and unidentified compounds (e.g., "Diester 2" in soils) vary in environmental persistence:

  • Environmental Presence : Total diesters are more abundant in meadow soils (2.33–8.7%) than forests, with andesitic soils showing higher concentrations than granitic substrates .
  • Stability : The target compound’s benzyloxy group likely enhances steric protection against hydrolysis compared to soil diesters, which degrade faster due to microbial activity .

Research Findings and Implications

Synthetic Utility : The benzyloxy group in the target compound prevents premature hydrolysis during MEP synthesis, a limitation observed in simpler diesters like fructose 1-phosphate .

Environmental Behavior: Unlike soil diesters, which degrade into monoesters (e.g., phospholipids → phosphate monoesters), the target compound’s synthetic design minimizes environmental release, aligning with lab-use protocols .

Biochemical Specificity: Compared to UDP derivatives, the target compound’s structure avoids interference with carbohydrate-active enzymes, ensuring specificity in terpenoid pathways .

Biological Activity

(Z)-4-Benzyloxy-3-methylbut-2-en-1-ol 1-Phosphate Dimethyl Diester, also known as (2Z)-3-Methyl-4-(benzyloxy)-2-buten-1-ol 1-phosphate dimethyl diester, is a compound with significant biological implications, particularly in the realm of terpenoid biosynthesis. This article explores its biological activity, synthesis, and potential applications based on diverse research findings.

  • Molecular Formula : C₁₄H₂₁O₅P
  • Molecular Weight : 300.29 g/mol
  • CAS Number : 1798428-35-9
  • Appearance : Yellow oil
  • Solubility : Soluble in chloroform

Role in Terpenoid Biosynthesis

This compound serves as a substrate in the biosynthesis of terpenoids. Terpenoids are a large class of organic chemicals derived from five-carbon isoprene units and play crucial roles in plant metabolism and ecology. The compound is involved in the production of Methyl-D-erythritol Phosphate (MEP), a key intermediate in the non-mevalonate pathway of isoprenoid biosynthesis, which is essential for the formation of various natural products including essential oils and antibiotics .

Enzyme Inhibition Studies

Research has indicated that phosphate analogs like (Z)-4-Benzyloxy-3-methylbut-2-en-1-ol 1-phosphate can inhibit specific enzymes involved in metabolic pathways. For instance, studies on related phosphate-substituted compounds have shown their ability to inhibit glucuronokinase, which plays a role in carbohydrate metabolism . This suggests potential applications in modulating metabolic pathways for therapeutic purposes.

Synthesis and Characterization

The synthesis of this compound has been documented using various methodologies that emphasize its structural integrity and functional groups. For example, its synthesis involves the reaction of specific precursors under controlled conditions to ensure high yields and purity . Characterization techniques such as NMR spectroscopy and mass spectrometry have confirmed its molecular structure and purity levels exceeding 95% .

Pharmacological Potential

The compound's pharmacological potential has been explored through various studies. For instance, it has been evaluated for its antibacterial properties against multidrug-resistant strains, demonstrating a narrow spectrum of activity similar to other polyketide natural products . This positions it as a candidate for further development in antibiotic therapies.

Data Table: Comparison with Related Compounds

Compound NameCAS NumberMolecular WeightBiological Activity
(Z)-4-Benzyloxy-3-methylbut-2-en-1-ol 1-phosphate1798428-35-9300.29 g/molInvolved in terpenoid biosynthesis
Methyl-D-Erythritol PhosphateNot ApplicableNot ApplicableKey intermediate in isoprenoid pathway
Kalimantacin ANot ApplicableNot ApplicableAntibacterial activity against Staphylococci

Q & A

Basic Research Questions

Q. What are the established synthetic routes for (Z)-4-Benzyloxy-3-methylbut-2-en-1-ol 1-Phosphate Dimethyl Diester, and what are their critical optimization parameters?

  • Methodological Answer : Synthesis typically involves phosphorylation of the precursor alcohol using dimethyl phosphate derivatives under anhydrous conditions. Key steps include:

  • Protection of the hydroxyl group with a benzyl ether to prevent undesired side reactions during phosphorylation .
  • Use of coupling agents like DCC (dicyclohexylcarbodiimide) to activate the phosphate group for esterification.
  • Optimization of reaction temperature (0–5°C) to minimize isomerization of the (Z)-configured double bond.
    • Critical Parameters :
  • Purity of starting materials (e.g., benzyloxy alcohol precursors).
  • Moisture control to avoid hydrolysis of the phosphate diester.

Q. Which analytical techniques are most reliable for characterizing this compound, and how are spectral data interpreted?

  • Methodological Answer :

  • NMR Spectroscopy : 31^{31}P NMR is critical for confirming phosphate ester formation (δ ~0–3 ppm for dimethyl phosphate groups). 1^{1}H NMR identifies stereochemistry (e.g., coupling constants for (Z)-configuration: J2,31012 HzJ_{2,3} \approx 10–12\ \text{Hz}) .
  • Mass Spectrometry (MS) : High-resolution ESI-MS validates molecular weight (e.g., [M+Na]+^+ peak at m/z 398.15). Fragmentation patterns confirm benzyloxy and methyl phosphate groups.
  • HPLC : Reverse-phase C18 columns with UV detection (λ = 210–230 nm) assess purity (>95% required for biological assays) .

Advanced Research Questions

Q. How can researchers design stability studies to evaluate hydrolytic degradation of this compound under physiological conditions?

  • Methodological Answer :

  • Experimental Design :
  • Incubate the compound in buffers (pH 4.0, 7.4, 9.0) at 37°C for 24–72 hours.
  • Use HPLC-MS to monitor degradation products (e.g., free alcohol or monoesters).
  • Key Observations :
  • Phosphate diesters are susceptible to alkaline hydrolysis (pH >8), releasing dimethyl phosphate and the parent alcohol .
  • Stability in neutral pH (e.g., blood plasma) is critical for pharmacokinetic studies.

Q. How should contradictory data on enzymatic inhibition by this compound be resolved?

  • Methodological Answer :

  • Data Reconciliation Steps :

Validate assay conditions (e.g., enzyme source, substrate concentration).
2. Compare inhibition kinetics (e.g., KiK_i values) across orthogonal methods (e.g., fluorescence-based vs. radiometric assays).

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